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Compound of Interest

Compound Name:
Chloro-bis(dimethylamino)-

methylium chloride

CAS No.: 13829-06-6

Cat. No.: B083039 Get Quote

Introduction
Chloro-bis(dimethylamino)-methylium chloride, systematically named

[chloro(dimethylamino)methylidene]-dimethylazanium chloride, and often referred to as

tetramethylchloroformamidinium chloride, is a reactive chemical intermediate with significant

applications in organic synthesis.[1] Its utility primarily stems from its electrophilic carbon

center, making it a powerful reagent for various chemical transformations, including the

formation of amidines and the activation of carboxylic acids. A thorough understanding of its

spectroscopic properties is paramount for researchers and drug development professionals to

ensure reaction monitoring, quality control, and mechanistic elucidation. This guide provides an

in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for this compound, grounded in established scientific principles and

practical insights.

Due to the hygroscopic and reactive nature of chloro-bis(dimethylamino)-methylium
chloride, obtaining and handling high-purity samples for spectroscopic analysis requires care.

The data presented herein is a synthesis of expected values derived from theoretical principles

and comparative analysis with structurally similar compounds, particularly its more stable

hexafluorophosphate counterpart, Chloro-N,N,N',N'-tetramethylformamidinium
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hexafluorophosphate (TCFH), as comprehensive spectral data for the chloride salt is not

readily available in the public domain.[2][3]

Molecular Structure and Spectroscopic Overview
The structure of the chloro-bis(dimethylamino)-methylium cation features a central carbon atom

double-bonded to one nitrogen atom and single-bonded to another nitrogen and a chlorine

atom. The positive charge is delocalized across the N-C-N system. This electronic

configuration dictates the key features observed in its spectra.
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Caption: Molecular structure of the chloro-bis(dimethylamino)-methylium cation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For chloro-bis(dimethylamino)-methylium chloride, both ¹H and ¹³C NMR

provide critical information about its molecular framework.

¹H NMR Spectroscopy
Theoretical Analysis: The proton NMR spectrum of the chloro-bis(dimethylamino)-methylium

cation is expected to be relatively simple. Due to the symmetry of the molecule and free

rotation around the C-N bonds at room temperature, the four methyl groups are chemically

equivalent. This would result in a single resonance signal.

Expected Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.4 - 3.6 Singlet 12H N(CH₃)₂

Interpretation: The anticipated chemical shift in the region of 3.4-3.6 ppm is downfield from

typical amine methyl protons due to the deshielding effect of the adjacent positively charged

nitrogen atoms and the overall electron-withdrawing nature of the iminium group. The presence

of a single sharp singlet corresponding to 12 protons would be a strong indicator of the

compound's structural integrity and purity.

¹³C NMR Spectroscopy
Theoretical Analysis: The proton-decoupled ¹³C NMR spectrum is also predicted to be

straightforward. The four methyl carbons are equivalent, and the central iminium carbon

represents a distinct chemical environment.

Expected Data:
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Chemical Shift (δ) ppm Assignment

~40 - 45 N(CH₃)₂

~160 - 165 C=N⁺

Interpretation: The methyl carbons are expected to resonate in the 40-45 ppm range. The most

characteristic signal is that of the central carbon of the C=N⁺ group, which is significantly

deshielded and appears far downfield in the 160-165 ppm region. This downfield shift is a

hallmark of carbocation-like centers and is a key diagnostic peak for confirming the presence of

the iminium moiety.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of chloro-bis(dimethylamino)-
methylium chloride is crucial due to its hygroscopic nature.
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Dry sample under high vacuum

Transfer to a dry glovebox

Dissolve in anhydrous deuterated solvent (e.g., CDCl3, CD3CN)

Filter through glass wool into NMR tube

Tune and shim the instrument

Acquire ¹H spectrum (e.g., 16 scans) Acquire ¹³C{¹H} spectrum (e.g., 1024 scans)

Apply Fourier transform

Phase and baseline correct

Calibrate chemical shifts to residual solvent peak

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a

"fingerprint" that is characteristic of its functional groups.

Theoretical Analysis: The IR spectrum of chloro-bis(dimethylamino)-methylium chloride is

expected to be dominated by absorptions corresponding to the C-H bonds of the methyl groups

and the characteristic C=N⁺ stretching vibration of the iminium core.

Expected Data:

Wavenumber (cm⁻¹) Intensity Assignment

~2900 - 3000 Medium-Strong C-H stretch (methyl)

~1680 - 1720 Strong C=N⁺ stretch (iminium)

~1400 - 1480 Medium C-H bend (methyl)

~1000 - 1250 Medium-Strong C-N stretch

~600 - 800 Medium C-Cl stretch

Interpretation: The most diagnostic peak in the IR spectrum is the strong absorption between

1680 and 1720 cm⁻¹, which is characteristic of the C=N⁺ stretching frequency. This band is

typically at a higher wavenumber than a standard C=N double bond due to the positive charge

on the nitrogen, which strengthens and stiffens the bond. The C-H stretching and bending

vibrations of the methyl groups will also be prominent. The C-Cl stretch is expected in the

fingerprint region and may be difficult to assign definitively without comparative studies.

Experimental Protocol for IR Data Acquisition
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Sample Preparation (ATR)

Data Acquisition

Data Processing

Ensure ATR crystal is clean and dry

In a low-humidity environment, place a small amount of the solid sample on the crystal

Apply pressure with the anvil

Collect a background spectrum

Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution)

Perform ATR correction

Baseline correct the spectrum

Click to download full resolution via product page

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b083039?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, offering

insights into the molecular weight and fragmentation patterns of a compound.

Theoretical Analysis: For chloro-bis(dimethylamino)-methylium chloride, a soft ionization

technique such as Electrospray Ionization (ESI) is most appropriate, as it is an ionic compound.

The analysis would be performed in positive ion mode. The primary ion observed would be the

intact cation, [C₅H₁₂ClN₂]⁺.

Expected Data (ESI-MS):

m/z Relative Abundance Assignment

~135.08 High [C₅H₁₂³⁵ClN₂]⁺

~137.08 Moderate [C₅H₁₂³⁷ClN₂]⁺

Interpretation: The mass spectrum should show a prominent isotopic cluster for the molecular

ion due to the presence of chlorine. The peak at m/z ~135 would correspond to the cation

containing the ³⁵Cl isotope, while the peak at m/z ~137 would correspond to the ³⁷Cl isotope.

The expected intensity ratio of these peaks is approximately 3:1, which is a characteristic

signature for a molecule containing one chlorine atom.

Fragmentation Pathway: Under higher energy conditions (e.g., tandem MS/MS), fragmentation

of the parent ion could occur. A likely fragmentation pathway would involve the loss of a

chloromethane molecule or a chlorine radical.

Potential Fragmentation

[C₅H₁₂ClN₂]⁺
m/z ≈ 135/137

Loss of CH₃Cl
[C₄H₉N₂]⁺
m/z ≈ 85- CH₃Cl

Loss of Cl•
[C₅H₁₂N₂]⁺•
m/z ≈ 100

- Cl•
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Caption: Plausible ESI-MS/MS fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data
Acquisition
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Sample Preparation

Data Acquisition (Positive Ion Mode)

Data Analysis

Prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile)

Infuse the solution directly into the ESI source

Optimize source parameters (e.g., capillary voltage, cone voltage)

Acquire full scan mass spectrum

(Optional) Perform MS/MS on the parent ion (m/z ~135)

Analyze the isotopic pattern of the molecular ion

Identify fragment ions and propose fragmentation pathways

Click to download full resolution via product page

Caption: Workflow for ESI-MS analysis.

Conclusion
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The spectroscopic characterization of chloro-bis(dimethylamino)-methylium chloride
reveals a molecule with a high degree of symmetry and a distinctive electronically charged

core. The ¹H and ¹³C NMR spectra are simple and diagnostic, with the downfield shift of the

iminium carbon being a key identifier. The IR spectrum is characterized by a strong C=N⁺

stretching frequency, providing a clear indication of the iminium functional group. ESI-mass

spectrometry confirms the molecular weight of the cation and displays the characteristic

isotopic pattern of a monochlorinated compound. Together, these spectroscopic techniques

provide a comprehensive and self-validating system for the identification and quality

assessment of this important synthetic reagent. Researchers utilizing this compound are

encouraged to employ the outlined protocols to ensure accurate and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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